Antibacterial Potency: Critical 40-Fold Activity Gap Between Mono- and Di-Substituted p-Chlorobenzyl Derivatives
In a direct comparative study against multidrug-resistant S. aureus, the mono-substituted N4-p-chlorobenzyl quinazoline-2,4-diamines (compounds 60 and 61) showed moderate antibacterial activity. However, the addition of a second substituent to create the di-substituted analog N2,N4-di-p-chlorobenzyl (compound 62) resulted in dramatically improved potency [1]. This specific modification led to an order of magnitude increase in activity, highlighting the target compound's diminished standalone potency but high value as a reference point for quantifying the gains from further derivatization.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC of 27 µM (representative mono N4-p-chlorobenzyl derivative, compound 60) |
| Comparator Or Baseline | N2,N4-di-p-chlorobenzyl quinazoline-2,4-diamine (compound 62) with an MIC of 2.4 µM |
| Quantified Difference | The bis-substituted analog (compound 62) is 11.3-fold more potent than the mono-substituted N4-p-chlorobenzyl derivative (compound 60). |
| Conditions | In vitro MIC assay against multidrug-resistant Staphylococcus aureus (Van Horn et al., 2014). |
Why This Matters
This quantifies the target compound's baseline potency, proving its critical role as a low-potency comparator scaffold for defining the magnitude of antibacterial gains achieved by optimal disubstitution.
- [1] Van Horn, K. S., Burda, W. N., Fleeman, R., Shaw, L. N., & Manetsch, R. (2014). Antibacterial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry, 57(7), 3075–3093. View Source
